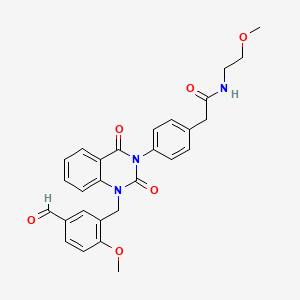

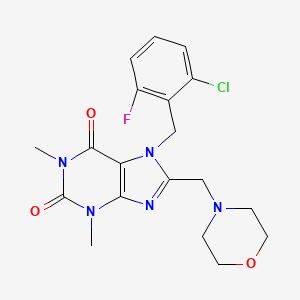

![molecular formula C15H12N4O5S3 B3005615 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide CAS No. 865176-13-2](/img/structure/B3005615.png)

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives are known to exhibit various biological activities, including cytotoxic and antibacterial properties .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis

The compound likely contains a benzo[d]thiazol-2(3H)-one core, which is a fused biheterocyclic system. This system is electron-deficient, has high oxidative stability, and a rigid planar structure, enabling efficient intermolecular π–π overlap .Applications De Recherche Scientifique

Radiosensitizers and Cytotoxins

Compounds related to nitrothiophene-5-carboxamides, which bear similarities to (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide, have been studied for their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds demonstrated efficacy in radiosensitizing hypoxic mammalian cells and acting as selective cytotoxins, showing potential for cancer therapy applications (Threadgill et al., 1991).

Antibacterial Agents

Derivatives of benzo[d]thiazolyl, a structural component of the chemical , have been synthesized and evaluated for their antibacterial properties. Some compounds in this category displayed significant activity against bacteria like Staphylococcus aureus and Bacillus subtilis, suggesting the potential for developing new antibacterial agents (Palkar et al., 2017).

Catalyst in Chemical Synthesis

Research has shown the utility of related compounds in catalyzing chemical reactions. For example, nickel complexes with allyl groups have been used effectively in amination and sulfination of aryl halides, demonstrating the potential for this compound in similar catalytic applications (Martin et al., 2014).

Chemosensors for Cyanide Anions

Compounds with structural similarities to the chemical have been developed as chemosensors for cyanide anions. These chemosensors exhibit changes in color or fluorescence upon interaction with cyanide, indicating potential applications in environmental monitoring and safety (Wang et al., 2015).

Antitumor Agents

Research into nitrothiophenecarboxamides, closely related to the compound , has revealed their potential as antitumor agents. These compounds have shown promise in inhibiting repair of damaged DNA, thereby potentiating the effects of radiotherapy and chemotherapy in cancer treatment (Shinkwin & Threadgill, 1996).

Orientations Futures

Propriétés

IUPAC Name |

5-nitro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O5S3/c1-2-7-18-10-4-3-9(27(16,23)24)8-12(10)26-15(18)17-14(20)11-5-6-13(25-11)19(21)22/h2-6,8H,1,7H2,(H2,16,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJFXBDZZOCUFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

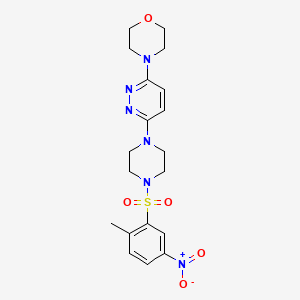

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3005534.png)

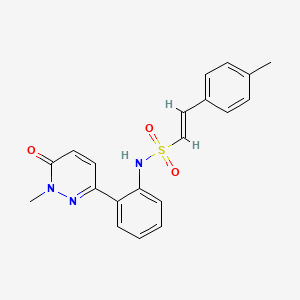

![3-(2-Chlorophenyl)-5-[1-(3,4-difluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3005535.png)

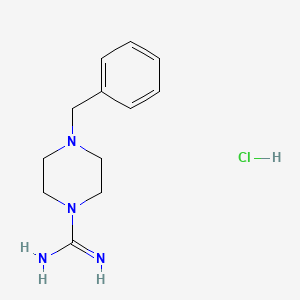

![1,7-dimethyl-3-(2-morpholinoethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3005542.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3005544.png)

![[6-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-4-pyrimidinyl]methyl methyl ether](/img/structure/B3005552.png)

![1-(2,4-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3005553.png)